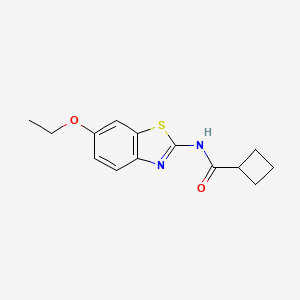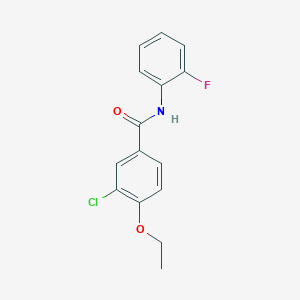
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETT, and it is a heterocyclic organic compound that contains an oxadiazole ring. The unique chemical structure of ETT makes it a promising candidate for various scientific studies, including drug discovery, material science, and biochemistry.
作用机制
The mechanism of action of ETT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, ETT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, ETT can reduce inflammation and provide relief from various inflammatory diseases.
Biochemical and Physiological Effects
ETT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, ETT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ETT has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using ETT in lab experiments include its high potency and selectivity, which make it a promising candidate for drug discovery and other scientific studies. However, the limitations of using ETT in lab experiments include its complex synthesis process and potential toxicity, which require careful handling and control of reaction conditions.
未来方向
There are several future directions for the study of ETT, including:
1. Further exploration of its anti-cancer properties and potential use in cancer therapy.
2. Investigation of its potential use in the treatment of various inflammatory diseases.
3. Study of its mechanism of action and identification of its molecular targets.
4. Development of new synthetic methods for the production of ETT and its analogs.
5. Investigation of its potential use in material science and other fields.
Conclusion
In conclusion, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique chemical structure of ETT makes it a promising candidate for drug discovery, material science, and biochemistry. Further research is needed to fully understand the potential of ETT and its analogs in various scientific fields.
合成方法
The synthesis of ETT involves a multistep reaction that starts with the reaction of 4-ethylbenzoyl hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with phosphorous oxychloride and triethylamine to obtain the final product, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. The synthesis of ETT is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
科学研究应用
ETT has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ETT is in drug discovery, where it has been shown to exhibit significant biological activity against various diseases. For example, ETT has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. Additionally, ETT has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-5-12-6-8-13(9-7-12)19-20-18(21-25-19)14-10-15(22-2)17(24-4)16(11-14)23-3/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWLWFBULBAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
